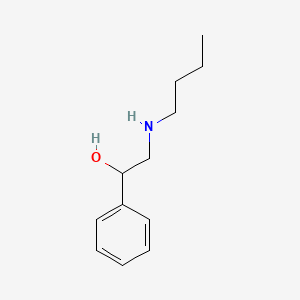

2-(Butylamino)-1-phenylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Butylamino)-1-phenylethanol is an organic compound with the molecular formula C12H19NO. It is a secondary amine with a hydroxyl group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-1-phenylethanol can be achieved through several methods. One common approach involves the reaction of phenylethanol with butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-1-phenylethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-(Butylamino)-1-phenylethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-1-phenylethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(Butylamino)ethanol

- 2-(Butylamino)ethanethiol

- 2-(Butylamino)cinchomeronic dinitrile

Uniqueness

2-(Butylamino)-1-phenylethanol is unique due to its specific structure, which combines a phenyl ring with a butylamino group and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

2-(Butylamino)-1-phenylethanol, also known as (S)-(+)-2-tert-Butylamino-1-phenylethanol, is a chiral compound with significant biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, synthesis methods, and applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula for this compound is C12H19NO, with a molecular weight of 193.29 g/mol. The compound features a tert-butylamino group attached to a phenylethanol backbone, contributing to its unique pharmacological properties. Its chirality is critical for its interactions with biological targets, particularly adrenergic receptors.

This compound primarily functions as a selective beta-2 adrenergic receptor agonist . This mechanism allows it to mimic the action of natural neurotransmitters, leading to physiological responses such as:

- Vasodilation

- Increased heart rate

- Bronchodilation , making it potentially useful in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).

Pharmacological Research and Findings

Recent studies have highlighted the compound's potential as both an agonist and antagonist at beta-adrenergic receptors, suggesting diverse therapeutic applications:

- Cardiovascular Diseases : Research indicates that it may help manage conditions linked to heart function due to its ability to modulate adrenergic signaling pathways.

- Respiratory Conditions : Its agonistic activity at beta-2 receptors is beneficial for patients with asthma, enhancing airflow and reducing bronchospasm.

Case Studies

A notable study explored the synthesis of this compound through various methods, including reductive amination techniques. The compound was synthesized with moderate yields, demonstrating effective methodologies for producing this biologically active molecule .

In another investigation, the compound's binding affinity to beta adrenergic receptors was assessed, revealing insights into how structural modifications could enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

- Reduction of Ketones or Aldehydes : This method involves converting benzaldehyde into the target compound through controlled conditions.

- Reductive Amination : This technique allows for the formation of the amino alcohol from corresponding carbonyl compounds and amines.

- Catalytic Hydrogenation : Utilizes metal catalysts like palladium or platinum under controlled pressures to achieve high purity and yield of the desired enantiomer.

Applications in Medicine

The versatility of this compound extends across various fields:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in synthesizing beta-blockers and other medications. |

| Research | Investigated for its roles in cardiovascular and respiratory therapies. |

| Industrial Chemistry | Employed in developing new compounds with specific biological activities. |

Properties

CAS No. |

6273-86-5 |

|---|---|

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-(butylamino)-1-phenylethanol |

InChI |

InChI=1S/C12H19NO/c1-2-3-9-13-10-12(14)11-7-5-4-6-8-11/h4-8,12-14H,2-3,9-10H2,1H3 |

InChI Key |

PWMGSTNAUDACQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.